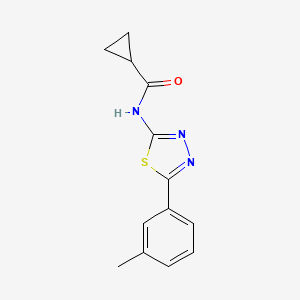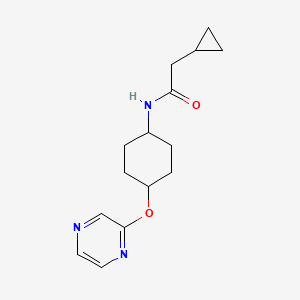
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, also known as CP-945,598, is a novel compound that has been developed for scientific research purposes. This compound is a selective antagonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation, pain perception, and mood modulation. CP-945,598 has shown promise as a potential therapeutic agent for various conditions, including obesity, chronic pain, and addiction.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research into related pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies emphasize the importance of hydrogen bonding in the self-assembly process and highlight the significant antioxidant activity of these compounds. Such findings underscore the potential of pyrazole-acetamide derivatives in developing novel antioxidant agents and in the exploration of their coordination chemistry for various applications including catalysis and material science (Chkirate et al., 2019).
Antimicrobial Agents
The synthesis of novel heterocyclic compounds incorporating the antipyrine moiety, derived from 4-acetamide pyrazolone, has shown promising biological activity against various microorganisms. This research highlights the potential of such compounds in the development of new antimicrobial agents, addressing the ongoing need for novel therapies to combat resistant microbial strains (Aly et al., 2011).
Analgesic, Anti-inflammatory, and Antimicrobial Activities
Another study focused on the design, synthesis, and biological evaluation of N-substituted 2-oxopyrazines, including an assessment of their anti-inflammatory capacity in an in vivo murine model. Several compounds exhibited significant inhibition of induced edema, pointing to their potential as novel anti-inflammatory drugs. Additionally, these compounds showed promising results in decreasing myeloperoxidase activity and leukocyte infiltration, suggesting a broad spectrum of biological activities that could be beneficial in pharmaceutical development (Hernández-Vázquez et al., 2018).
Crystal Structure and Characterization
The synthesis and structural characterization of related compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, have provided valuable insights into the molecular arrangements and interactions that contribute to the stability and properties of these compounds. Such research is essential for the rational design of new materials and drugs, offering a deeper understanding of how molecular structure influences function (Nayak et al., 2014).
Synthetic Methodologies and Chemical Biology
The development of versatile chiral cyclopropane units for the synthesis of conformationally restricted analogs of biologically active compounds showcases the utility of cyclopropyl groups in medicinal chemistry. By restricting the conformation of these compounds, researchers can potentially enhance their activity and specificity, providing a powerful tool for drug discovery and development (Kazuta et al., 2002).
Propriétés
IUPAC Name |
2-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(9-11-1-2-11)18-12-3-5-13(6-4-12)20-15-10-16-7-8-17-15/h7-8,10-13H,1-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGSBSBVZTQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)
![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)

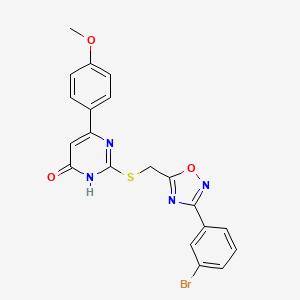
![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)
![2-[4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2756392.png)
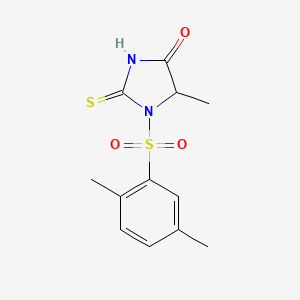
![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)
![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)
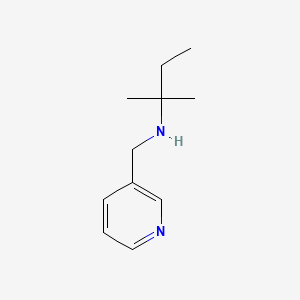
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)

